firmianone A

Description

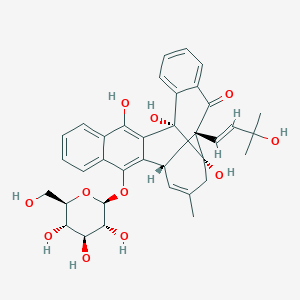

Firmianone A is a bioactive compound isolated from Firmiana simplex, a plant traditionally used in East Asian medicine. Structurally, it belongs to the class of sesquiterpenoid quinones, characterized by a tricyclic framework with a quinone moiety . Key physical properties include a molecular weight of 378.5 g/mol, moderate solubility in polar organic solvents (e.g., ethanol, DMSO), and stability under neutral pH conditions . Its unique structural features, such as the conjugated quinone system, are hypothesized to contribute to redox-mediated biological activities .

Properties

Molecular Formula |

C36H38O11 |

|---|---|

Molecular Weight |

646.7 g/mol |

IUPAC Name |

(2S,10S,11S,15R)-2,11,24-trihydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(24),3,5,7,13,16,18,20,22-nonaen-9-one |

InChI |

InChI=1S/C36H38O11/c1-17-14-22-24-25(26(38)18-8-4-5-9-19(18)30(24)47-32-29(41)28(40)27(39)23(16-37)46-32)36(45)21-11-7-6-10-20(21)31(42)34(22,35(36,44)15-17)13-12-33(2,3)43/h4-14,22-23,27-29,32,37-41,43-45H,15-16H2,1-3H3/b13-12+/t22-,23-,27-,28+,29-,32+,34-,35+,36+/m1/s1 |

InChI Key |

FZLLZYGSDVIMSE-FFJRUBDJSA-N |

Isomeric SMILES |

CC1=C[C@@H]2C3=C(C4=CC=CC=C4C(=C3[C@]5(C6=CC=CC=C6C(=O)[C@@]2([C@]5(C1)O)/C=C/C(C)(C)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1=CC2C3=C(C4=CC=CC=C4C(=C3C5(C6=CC=CC=C6C(=O)C2(C5(C1)O)C=CC(C)(C)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

firmianone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Divergent Findings

- Dissolution Profiles: this compound’s pH-dependent solubility contrasts with Thymoquinone’s lipid affinity, impacting formulation strategies .

- Safety: Celastrol’s toxicity limits clinical use, while this compound’s preliminary safety data (LD₅₀ > 200 mg/kg in mice) are promising but require validation .

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic toxicity and off-target effects?

- Methodological Answer : Conduct OECD 452-compliant 90-day rodent studies with histopathology and serum biomarkers. Include satellite groups for recovery assessment. Use high-content screening (HCS) for organ-specific toxicity and transcriptome-wide off-target profiling .

Methodological Guidelines

- Data Presentation : Follow STROBE or CONSORT guidelines for experimental reporting. Use tables for comparative IC₅₀ values (3 significant figures) and figures for mechanistic pathways (vector formats, 300+ DPI) .

- Statistical Rigor : Apply ANOVA with post-hoc correction (e.g., Tukey) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals. Pre-register hypotheses to avoid HARKing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.